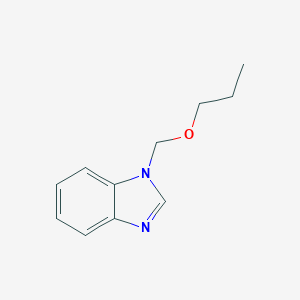
1-(Propoxymethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propoxymethyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The addition of a propoxymethyl group to the benzimidazole core can potentially enhance its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-(Propoxymethyl)benzimidazole can be achieved through several methods. One common approach involves the reaction of 1H-benzo[d]imidazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for benzimidazole derivatives often involve multi-component reactions, such as the Debus–Radziszewski imidazole synthesis. This method uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring . Modifications of this method can be applied to synthesize various substituted benzimidazoles, including this compound.
Analyse Des Réactions Chimiques
1-(Propoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Propoxymethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Propoxymethyl)benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparaison Avec Des Composés Similaires
1-(Propoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazole: Known for its anticancer properties.
1-Hydroxy-1H-benzo[d]imidazole: Exhibits antimicrobial and antioxidant activities.
1-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of 1-(Propoxymethyl)benzimidazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
154387-90-3 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(propoxymethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3 |
Clé InChI |
KWKWQPSQWIWTLX-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
SMILES canonique |
CCCOCN1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-(propoxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















